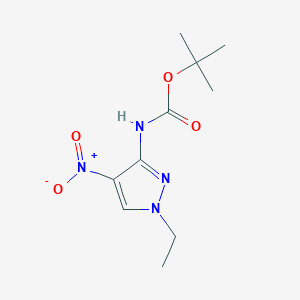

tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-ethyl-4-nitropyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-5-13-6-7(14(16)17)8(12-13)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCPJCWBXHBZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, aryl halides, and strong bases.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 1-ethyl-4-amino-1H-pyrazole.

Substitution: Various substituted pyrazoles.

Hydrolysis: 1-ethyl-4-nitro-1H-pyrazole and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group provides stability and protection, allowing the compound to reach its target sites effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrazole-carbamate derivatives, emphasizing substituent effects, molecular properties, and applications.

Substituent Variations at Position 1 and Position 4

Structural and Functional Analysis

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (present in the target compound and ) is strongly electron-withdrawing, which can deactivate the pyrazole ring toward electrophilic substitution but enhance stability under acidic conditions. In contrast, the amino group in is electron-donating, increasing reactivity at position 4 for further derivatization (e.g., cross-coupling reactions).

Steric Effects :

- The isopropyl group in is bulkier than ethyl or trifluoroethyl substituents, which may hinder rotational freedom of the pyrazole ring and influence crystal packing or protein-ligand interactions.

Biological Activity

Chemical Structure and Properties

tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate is a compound characterized by its unique structural features, including a tert-butyl group, an ethyl group, and a nitro-substituted pyrazole moiety. Its molecular formula is CHNO, with a molecular weight of approximately 256.26 g/mol. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates, which play a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The nitro group can be reduced to generate reactive intermediates that interact with enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer activities. The pyrazole ring facilitates hydrogen bonding and π–π interactions, enhancing its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit significant antibacterial and antifungal properties. This compound has been identified as an intermediate in synthesizing pharmaceutical compounds aimed at combating microbial infections. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit tumor growth through specific molecular pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate | Methyl instead of ethyl | Different reactivity due to substituent |

| Tert-butyl (1-ethyl-5-amino-1H-pyrazol-4-yl)carbamate | Amino instead of nitro | Altered chemical properties and applications |

| Tert-butyl (1-methyl-N-(4-methoxybenzyl)-1H-pyrazole) | Different substituents on pyrazole | Potentially different biological activities |

This table illustrates how variations in substituents can significantly influence the reactivity and biological properties of pyrazole derivatives .

Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated promising results against various cancer cell lines. The compound exhibited IC values in the micromolar range for breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating effective antiproliferative activity .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The results revealed that the compound inhibited the growth of Gram-positive bacteria more effectively than Gram-negative bacteria, suggesting its potential as a selective antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyrazole derivatives. For example, nitro group introduction can be achieved via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Carbamate protection using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or DIEA ensures selective N-protection . Optimization should focus on temperature (e.g., reflux in dichloroethane or THF) and stoichiometric ratios to minimize side reactions. Reaction progress can be monitored via TLC or HPLC.

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer : Purification is often achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Analytical validation requires:

- ¹H NMR : Key signals include tert-butyl protons (~1.4 ppm, singlet) and pyrazole ring protons (aromatic region, split patterns depending on substitution) .

- Mass Spectrometry : ESI-MS or EI-MS should confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .

- HPLC : Purity >95% is standard for research-grade material.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Integration : Use SHELXC/D/E for initial structure solution from X-ray diffraction data.

- Refinement : Apply restraints for thermal motion (ADPs) and geometric parameters (e.g., nitro group planarity). Challenges include handling disordered tert-butyl groups or nitro moieties, which may require ISOR or DELU constraints .

- Validation : Check R-factor convergence (<0.05) and CCDC deposition compliance.

Q. What experimental strategies address instability of the nitro group during storage or reaction conditions?

- Methodological Answer : The nitro group’s sensitivity to light, heat, or reducing agents necessitates:

- Storage : Dark, inert conditions (argon atmosphere) at −20°C.

- Reaction Design : Avoid strong reducing agents (e.g., Pd/C/H₂) unless intentional. For functionalization, use mild electrophiles or protect the nitro group temporarily .

- Stability Monitoring : Track decomposition via periodic NMR or FT-IR to detect amine byproducts.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., tert-butyl rotation) by observing signal coalescence at elevated temperatures .

- COSY/NOESY : Elucidate through-space couplings to confirm regiochemistry.

- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What mechanistic insights guide the regioselective functionalization of the pyrazole ring in this compound?

- Methodological Answer : Regioselectivity is influenced by electronic (nitro group’s meta-directing effect) and steric factors (tert-butyl hindrance). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.